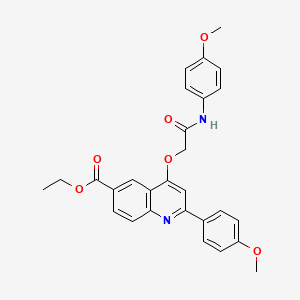
Ethyl 2-(4-methoxyphenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-methoxyphenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate is a useful research compound. Its molecular formula is C28H26N2O6 and its molecular weight is 486.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(4-methoxyphenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate, commonly referred to as a quinoline derivative, is a compound of interest due to its potential biological activities. This article aims to provide a detailed examination of its biological activities, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The compound's molecular formula is C21H24N2O6, with a molecular weight of approximately 368.17 g/mol. The structure features a quinoline core substituted with methoxy and amino groups, which are significant for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 368.17 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| LogP | 1.41860 |
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study by Pandey et al. (2009) highlighted the antimicrobial potential of similar structures, suggesting that modifications in the quinoline framework can enhance activity against resistant strains .
Antitumor Activity
Quinoline derivatives have also been explored for their antitumor properties. In vitro studies have shown that certain analogs can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For example, derivatives containing methoxy and amino substituents have been linked to increased cytotoxicity in human cancer cell lines .
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of Topoisomerases : Quinoline derivatives are known to interfere with DNA topoisomerases, enzymes crucial for DNA replication and repair.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to programmed cell death.
Case Studies
- Antimicrobial Efficacy : A study conducted by Al-Majidi and Al-Khuzaie (2015) evaluated the antimicrobial activities of various quinoline derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications significantly enhance their efficacy .
- Antitumor Potential : In a recent investigation, derivatives similar to this compound were tested against several cancer lines (e.g., MCF-7, HeLa). The results indicated a dose-dependent inhibition of cell growth, suggesting significant antitumor potential .
特性
IUPAC Name |
ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]-2-(4-methoxyphenyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-4-35-28(32)19-7-14-24-23(15-19)26(16-25(30-24)18-5-10-21(33-2)11-6-18)36-17-27(31)29-20-8-12-22(34-3)13-9-20/h5-16H,4,17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGFOAVVMYHWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














